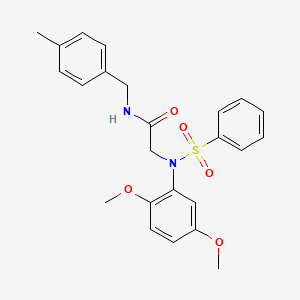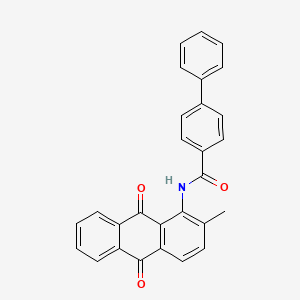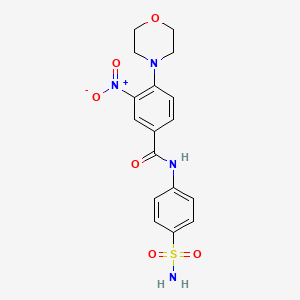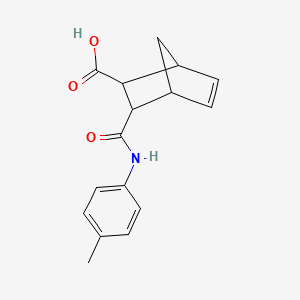
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID is a complex organic compound that features a norbornene core structure with a carbamoyl group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID typically involves the following steps:
Formation of the Norbornene Core: The norbornene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with 4-methylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
科学的研究の応用
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Unique due to its norbornene core and specific functional groups.
N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Lacks the 3-position substitution, resulting in different reactivity.
5-NORBORNENE-2-CARBOXYLIC ACID: Lacks the carbamoyl and methylphenyl groups, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a norbornene core with a carbamoyl group and a 4-methylphenyl ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(19)20/h2-7,10-11,13-14H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHUPWPUYMDCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4946798.png)
![3,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4946806.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4946823.png)

![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[6-methyl-2-(methylethyl)phenyl]carboxamide](/img/structure/B4946839.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-beta-alaninate](/img/structure/B4946843.png)
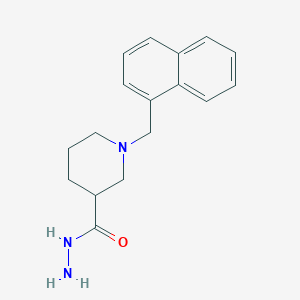
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]propanamide trifluoroacetate](/img/structure/B4946875.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4946878.png)
